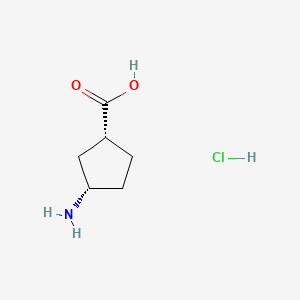
(±)-2-AMinohexane--d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2-Aminohexane--d6, also known as (±)-2-amino-1-hexanol, is a chiral, six-carbon molecule with two enantiomers that is used in the synthesis of a wide range of compounds and materials. It is a common building block for organic synthesis and has been studied for its potential applications in medicine, biochemistry, and other scientific fields.
Aplicaciones Científicas De Investigación
Catalysis and Mechanistic Studies
Deuterium kinetic isotope effects (KIEs) play a crucial role in mechanistic investigations. Researchers use deuterated substrates to study reaction mechanisms and identify rate-limiting steps. “(±)-2-AMinohexane–d6” can be employed in catalytic reactions to explore the influence of isotopic substitution on reaction rates.
The “Plus minus symbol (±)” Symbol in Mathematics 7 Common errors in the usage of symbols in scientific writing Uncertainty, Error, and Confidence | Process of Science - Visionlearning
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of (±)-2-AMinohexane--d6 can be achieved by the reductive amination of 2-ketohexane-d6 using ammonia and sodium cyanoborohydride.", "Starting Materials": [ "2-ketohexane-d6", "ammonia", "sodium cyanoborohydride" ], "Reaction": [ "1. Dissolve 2-ketohexane-d6 in a suitable solvent, such as ethanol or methanol.", "2. Add ammonia to the solution and stir at room temperature for several hours.", "3. Add sodium cyanoborohydride to the mixture and stir for several more hours.", "4. Quench the reaction with water and extract the product with a suitable solvent, such as diethyl ether or ethyl acetate.", "5. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "6. Purify the product by column chromatography or recrystallization to obtain (±)-2-AMinohexane--d6 as a colorless liquid or solid." ] } | |
Número CAS |
1219802-28-4 |
Nombre del producto |
(±)-2-AMinohexane--d6 |
Fórmula molecular |
C6H15N |
Peso molecular |
107.23 |
Nombre IUPAC |
1,1,1,2,3,3-hexadeuteriohexan-2-amine |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3/i2D3,5D2,6D |
Clave InChI |
WGBBUURBHXLGFM-LOSVJEASSA-N |
SMILES |
CCCCC(C)N |
Sinónimos |
(±)-2-AMinohexane--d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



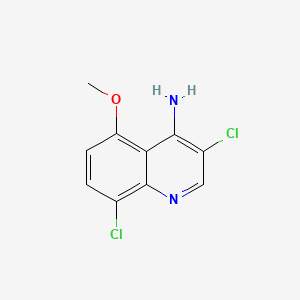
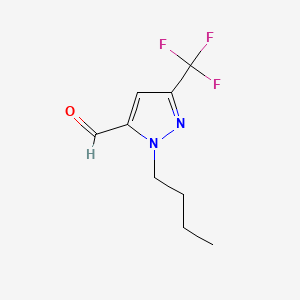
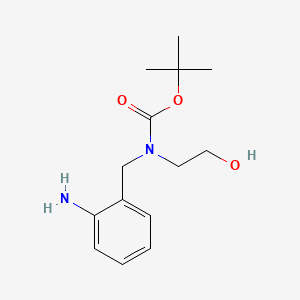
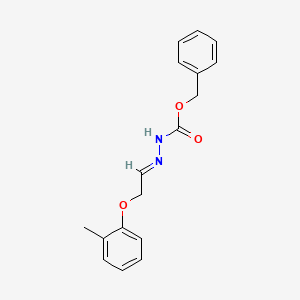
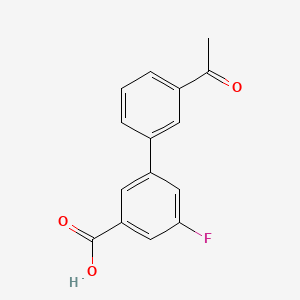
![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)
![6-Methoxy-1H-pyrazolo[4,3-C]pyridine](/img/structure/B581789.png)
![Imidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B581790.png)
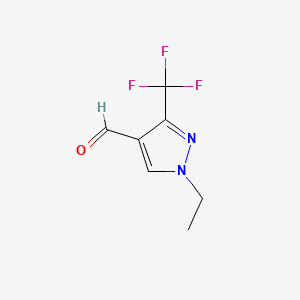



![(2S)-1-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]-9-oxa-3,6,13-triazatricyclo[8.4.0.02,6]tetradeca-1(14),2,4,10,12-pentaen-12-yl]pyrrolidine-2-carboxamide](/img/structure/B581799.png)
